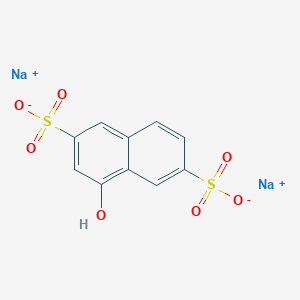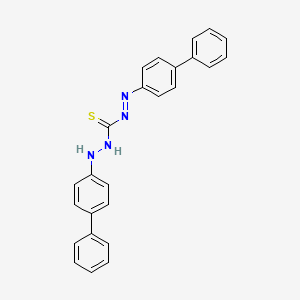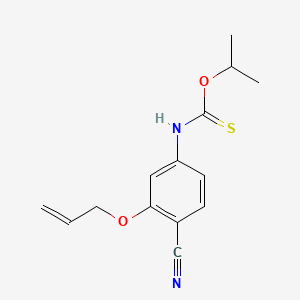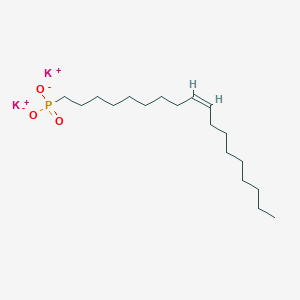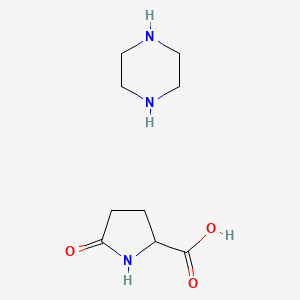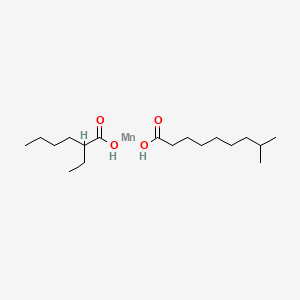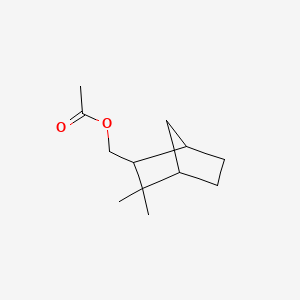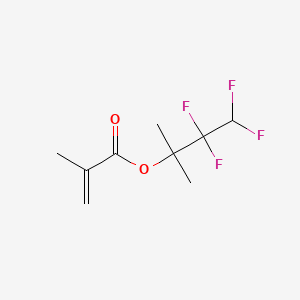
(R(R*,R*))-2-(Benzylideneamino)-1-(4-nitrophenyl)propane-1,3-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(R(R*,R*))-2-(Benzylideneamino)-1-(4-nitrophenyl)propane-1,3-diol is an organic compound that features a benzylideneamino group and a nitrophenyl group attached to a propane-1,3-diol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (R(R*,R*))-2-(Benzylideneamino)-1-(4-nitrophenyl)propane-1,3-diol typically involves the condensation of benzaldehyde with an amine derivative, followed by the introduction of a nitrophenyl group. The reaction conditions often require a catalyst and controlled temperature to ensure the desired stereochemistry is achieved.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch reactions using optimized catalysts and reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
(R(R*,R*))-2-(Benzylideneamino)-1-(4-nitrophenyl)propane-1,3-diol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the nitro group to an amino group, altering the compound’s properties.
Substitution: The benzylideneamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with a palladium catalyst, and nucleophiles for substitution reactions. Reaction conditions vary but often involve controlled temperatures and pressures to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzylidene derivatives, while reduction can produce amino derivatives.
Scientific Research Applications
Chemistry
In chemistry, (R(R*,R*))-2-(Benzylideneamino)-1-(4-nitrophenyl)propane-1,3-diol is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound may be used to study enzyme interactions and protein binding due to its specific functional groups. It can serve as a probe to investigate biochemical pathways and molecular mechanisms.
Medicine
In medicine, derivatives of this compound could be explored for their potential therapeutic properties. The presence of the nitrophenyl group suggests possible applications in drug design and development.
Industry
Industrially, this compound may be used in the production of specialty chemicals and materials. Its reactivity and structural features make it suitable for various applications, including the synthesis of polymers and advanced materials.
Mechanism of Action
The mechanism of action of (R(R*,R*))-2-(Benzylideneamino)-1-(4-nitrophenyl)propane-1,3-diol involves its interaction with molecular targets such as enzymes and receptors. The compound’s functional groups allow it to bind to specific sites, modulating the activity of these targets. The pathways involved may include signal transduction, metabolic processes, and cellular responses.
Comparison with Similar Compounds
Similar Compounds
- (R(R*,R*))-2-(Benzylideneamino)-1-(4-methylphenyl)propane-1,3-diol
- (R(R*,R*))-2-(Benzylideneamino)-1-(4-chlorophenyl)propane-1,3-diol
- (R(R*,R*))-2-(Benzylideneamino)-1-(4-fluorophenyl)propane-1,3-diol
Uniqueness
(R(R*,R*))-2-(Benzylideneamino)-1-(4-nitrophenyl)propane-1,3-diol is unique due to the presence of the nitrophenyl group, which imparts distinct electronic and steric properties
Properties
CAS No. |
55174-65-7 |
|---|---|
Molecular Formula |
C16H16N2O4 |
Molecular Weight |
300.31 g/mol |
IUPAC Name |
(1R,2R)-2-(benzylideneamino)-1-(4-nitrophenyl)propane-1,3-diol |
InChI |
InChI=1S/C16H16N2O4/c19-11-15(17-10-12-4-2-1-3-5-12)16(20)13-6-8-14(9-7-13)18(21)22/h1-10,15-16,19-20H,11H2/t15-,16-/m1/s1 |
InChI Key |
AIPCTGYIYJYHIJ-HZPDHXFCSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C=N[C@H](CO)[C@@H](C2=CC=C(C=C2)[N+](=O)[O-])O |
Canonical SMILES |
C1=CC=C(C=C1)C=NC(CO)C(C2=CC=C(C=C2)[N+](=O)[O-])O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



